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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-ol

CAS No.: 1897765-51-3

Cat. No.: B1459379

Get Quote

Introduction & Scientific Context
8-Chloroisoquinolin-5-ol is a critical scaffold in medicinal chemistry, often utilized for its

metal-chelating properties and as a precursor for antiviral and neuroprotective agents.

Synthetically, it is typically derived from the electrophilic chlorination of isoquinolin-5-ol.

The Analytical Challenge: The hydroxyl group at position 5 is a strong electron-donating group

(EDG) that directs electrophilic substitution to the ortho (C6) and para (C8) positions.

Consequently, the synthesis inevitably produces a mixture of the target 8-chloro isomer, the 6-

chloro regioisomer, and the 6,8-dichloro byproduct.

Standard C18 HPLC methods often fail to resolve the 6-chloro and 8-chloro regioisomers due

to their identical mass and similar hydrophobicity. This protocol establishes a multi-modal

analytical strategy using Phenyl-Hexyl UHPLC for regio-selectivity and qNMR for absolute

purity determination.

Chemical Structure & Numbering[1][2]
Target: 8-Chloroisoquinolin-5-ol
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Formula: C

H

ClNO[1][2]

MW: 179.60 g/mol

Key Features: Amphoteric nature (Basic N, Acidic OH).

Analytical Strategy Overview
The purity assessment relies on three orthogonal pillars to ensure E-E-A-T (Experience,

Expertise, Authoritativeness, and Trustworthiness):

Method Purpose
Critical Quality Attribute
(CQA)

UHPLC-PDA-MS Purity Profiling

Separation of 6-Cl and 8-Cl

regioisomers; detection of

starting material.

1H-NMR Structural ID

Confirmation of substitution

pattern (C8 vs C6) via coupling

constants and chemical shifts.

qNMR Absolute Assay

Determination of wt% purity

using an internal standard

(traceable to NIST).

Protocol 1: UHPLC-PDA-MS Purity Profiling
Rationale: Standard C18 columns interact primarily via hydrophobic mechanisms. To separate

regioisomers that differ only in the position of a chlorine atom on an aromatic ring, we utilize a

Phenyl-Hexyl stationary phase. This phase exploits

interactions, which are sensitive to the electron density distribution differences between the 6-
chloro and 8-chloro isomers.
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Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class

Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.1 x 100 mm, 2.5 µm (or equivalent)

Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic

compounds (isoquinolines) at low pH.

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

Why: Keeps the isoquinoline nitrogen protonated (

) and the phenol neutral, preventing peak tailing.

Mobile Phase B: Acetonitrile (LC-MS Grade)

Flow Rate: 0.4 mL/min

Column Temp: 40°C

Detection:

UV: 254 nm (BW 4 nm), 320 nm (specific for isoquinoline core).

MS: ESI+, Scan range 100–500 m/z.

Gradient Table
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Time (min) %A %B Curve Description

0.00 95 5 Initial Equilibration

1.00 95 5 6
Hold for polar

impurities

8.00 60 40 6

Shallow gradient

for isomer

separation

10.00 5 95 6
Wash lipophilic

dimers

12.00 5 95 6 Hold

12.10 95 5 1 Re-equilibration

15.00 95 5 1 End

System Suitability Criteria
Resolution (

): > 1.5 between 8-Chloroisoquinolin-5-ol and 6-Chloroisoquinolin-5-ol.

Tailing Factor (

): 0.8 – 1.2.

Precision: RSD < 2.0% for peak area (n=5 injections).

Protocol 2: Structural Confirmation via 1H-NMR
Rationale: Mass spectrometry cannot distinguish between the 6-Cl and 8-Cl regioisomers (both

m/z 180). NMR is required to verify the substitution pattern.

Sample Preparation
Solvent: DMSO-

(Provides optimal solubility for polar heterocycles).
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Concentration: ~10 mg/mL.

Diagnostic Signals (Interpretation)
The isoquinoline ring protons (H1, H3, H4) and the benzenoid ring protons (H6, H7, H8) are the

key indicators.

Parent (Isoquinolin-5-ol): H6, H7, H8 form an ABC system (multiplets).

Target (8-Chloro isomer):

H1 (Singlet): Deshielded (~9.2-9.4 ppm). May show broadening due to peri-interaction with

Cl at C8.

H6 & H7: Appear as two doublets (AB system) with ortho-coupling (

Hz).

NOE: Irradiation of the hydroxyl proton (if visible) or H4 should show NOE enhancement of

H6.

Impurity (6-Chloro isomer):

H7 & H8: Appear as two doublets (AB system).

NOE: Irradiation of OH will NOT enhance the ortho-proton (Cl is at C6, blocking the

interaction).

Protocol 3: Absolute Purity by qNMR
Rationale: Chromatographic purity (% area) often overestimates true purity due to differences

in extinction coefficients and invisible inorganic salts. qNMR provides a direct mole-for-mole

assay.

Internal Standard Selection
Standard: Maleic Acid (Traceable, high purity >99.9%).
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Why: Maleic acid singlet (~6.2 ppm in DMSO) does not overlap with the aromatic region of

isoquinoline (7.0 – 9.5 ppm).

Procedure
Weighing: Accurately weigh ~10 mg of Sample (

) and ~5 mg of Maleic Acid (

) into the same vial using a micro-balance (readability 0.001 mg).

Dissolution: Add 0.6 mL DMSO-

. Vortex until fully dissolved.

Acquisition:

Pulse angle: 90°.

Relaxation delay (

): 60 seconds (Must be

).

Scans: 16 or 32.

Temperature: 298 K.

Calculation
Where:

: Integrated Area

: Number of protons (Maleic acid olefinic H = 2; Isoquinoline H1 = 1)

: Molecular Weight

: Mass

: Purity (as decimal)
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Workflow Visualization
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Caption: Integrated workflow for the purity assessment of 8-Chloroisoquinolin-5-ol, ensuring

structural identity and quantitative accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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